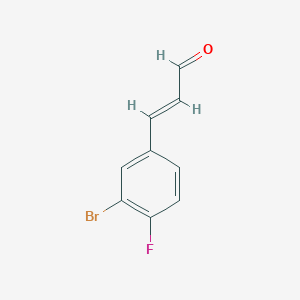

3-(3-Bromo-4-fluorophenyl)acrylaldehyde

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H6BrFO |

|---|---|

Molecular Weight |

229.05 g/mol |

IUPAC Name |

(E)-3-(3-bromo-4-fluorophenyl)prop-2-enal |

InChI |

InChI=1S/C9H6BrFO/c10-8-6-7(2-1-5-12)3-4-9(8)11/h1-6H/b2-1+ |

InChI Key |

PFOKNNFVRHHKDO-OWOJBTEDSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/C=O)Br)F |

Canonical SMILES |

C1=CC(=C(C=C1C=CC=O)Br)F |

Origin of Product |

United States |

Synthetic Methodologies for 3 3 Bromo 4 Fluorophenyl Acrylaldehyde

Conventional Synthesis Protocols

Traditional methods for synthesizing 3-(3-bromo-4-fluorophenyl)acrylaldehyde rely on well-established organic reactions. These protocols often involve multi-step sequences starting from commercially available precursors.

Aldol (B89426) Condensation Approaches Utilizing Substituted Benzaldehydes

The Aldol condensation, specifically the Claisen-Schmidt condensation, represents a classical and widely employed method for the formation of the carbon-carbon double bond in cinnamaldehyde (B126680) derivatives. This reaction involves the base-catalyzed condensation of an aromatic aldehyde with an enolizable aldehyde or ketone.

In the context of this compound synthesis, the key precursor is 3-bromo-4-fluorobenzaldehyde (B1265969). While direct condensation with acetaldehyde (B116499) can be challenging due to the potential for acetaldehyde self-condensation, this approach is theoretically feasible under carefully controlled conditions. A more common application of this methodology is the synthesis of related chalcones, which demonstrates the reactivity of 3-bromo-4-fluorobenzaldehyde in aldol-type reactions. For instance, the condensation of 3-bromo-4-fluorobenzaldehyde with 1-(3,4-dimethoxyphenyl)ethanone in the presence of a catalytic amount of sodium hydroxide (B78521) in methanol (B129727) yields the corresponding chalcone (B49325), (2E)-3-(3-bromo-4-fluorophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one. nih.gov

Table 1: Example of a Claisen-Schmidt Condensation with 3-Bromo-4-fluorobenzaldehyde

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| 3-Bromo-4-fluorobenzaldehyde | 1-(3,4-Dimethoxyphenyl)ethanone | NaOH | Methanol | (2E)-3-(3-bromo-4-fluorophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one |

Wittig Reaction Strategies for Acrylaldehyde Moiety Construction

The Wittig reaction and its modifications, such as the Horner-Wadsworth-Emmons (HWE) reaction, are powerful tools for the stereoselective synthesis of alkenes. These reactions involve the coupling of a phosphorus ylide (in the Wittig reaction) or a phosphonate (B1237965) carbanion (in the HWE reaction) with a carbonyl compound.

For the synthesis of this compound, this would involve the reaction of 3-bromo-4-fluorobenzaldehyde with an appropriate two-carbon ylide or phosphonate reagent bearing a protected or latent aldehyde functionality. The Horner-Wadsworth-Emmons reaction is particularly advantageous as it typically favors the formation of the thermodynamically more stable (E)-alkene, which is the desired isomer for this compound. google.compatsnap.com The use of stabilized phosphonate carbanions in the HWE reaction offers advantages over the Wittig reaction, including higher nucleophilicity and the formation of a water-soluble phosphate (B84403) byproduct, which simplifies purification. patsnap.com

A general representation of the HWE approach is the reaction of 3-bromo-4-fluorobenzaldehyde with a phosphonate ester such as diethyl (2-oxoethyl)phosphonate in the presence of a base.

Oxidation of Precursor Allylic Alcohols (e.g., Dess-Martin Periodinane Mediated Processes)

A common and effective strategy for the preparation of α,β-unsaturated aldehydes is the oxidation of the corresponding primary allylic alcohols. The Dess-Martin periodinane (DMP) oxidation is a particularly mild and selective method for this transformation. google.comaccelachem.com This reaction is conducted under neutral conditions at room temperature and is known for its high yields and tolerance of various functional groups. accelachem.comresearchgate.net

The synthesis of this compound via this route would first require the preparation of the precursor, (2E)-3-(3-bromo-4-fluorophenyl)prop-2-en-1-ol. This allylic alcohol can be synthesized through various methods, including the reduction of the corresponding α,β-unsaturated ester or acid. Once obtained, the alcohol is treated with Dess-Martin periodinane in a chlorinated solvent like dichloromethane (B109758) to yield the target aldehyde. google.comresearchgate.net The advantages of the DMP oxidation include short reaction times and a simplified workup procedure. accelachem.com

Table 2: Key Features of Dess-Martin Periodinane Oxidation

| Feature | Description |

| Reagent | Dess-Martin Periodinane (DMP) |

| Substrate | Primary allylic alcohol |

| Product | α,β-Unsaturated aldehyde |

| Conditions | Mild, neutral pH, room temperature |

| Advantages | High chemoselectivity, short reaction times, high yields |

Electrophilic Aromatic Substitution for Halogen Introduction

The synthesis of the crucial precursor, 3-bromo-4-fluorobenzaldehyde, is typically achieved through electrophilic aromatic substitution on a more readily available starting material, 4-fluorobenzaldehyde (B137897). patsnap.comgoogle.com This bromination reaction introduces the bromine atom at the position ortho to the aldehyde group and meta to the fluorine atom, directed by the electronic properties of these substituents.

Several methods have been patented for this transformation. One approach involves the bromination of 4-fluorobenzaldehyde using bromine in the presence of a Lewis acid catalyst like aluminum chloride or a milder catalyst such as zinc bromide. google.comwipo.int Another reported method utilizes a mixture of sodium bromide, hydrochloric acid, and an oxidizing agent like sodium hypochlorite (B82951) in a biphasic system with dichloromethane, sometimes with the aid of ultrasonic waves to enhance the reaction rate. patsnap.comgoogle.com These methods aim for high regioselectivity and yield of the desired 3-bromo-4-fluorobenzaldehyde.

Condensation Reactions with Halogenated Aryl Aldehydes

This category encompasses a broader range of condensation reactions involving the pre-synthesized 3-bromo-4-fluorobenzaldehyde. As discussed in the aldol condensation section, this halogenated aryl aldehyde serves as a key building block. The presence of the electron-withdrawing bromine and fluorine atoms can influence the reactivity of the aldehyde group, making it a suitable electrophile in various condensation reactions.

The Claisen-Schmidt condensation, as previously mentioned, is a prime example where 3-bromo-4-fluorobenzaldehyde reacts with a ketone to form a chalcone derivative. nih.gov The general principle involves the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the halogenated benzaldehyde. Subsequent dehydration leads to the formation of the α,β-unsaturated system. The reaction conditions, such as the choice of base and solvent, can be optimized to maximize the yield of the desired condensation product.

Advanced and Sustainable Synthetic Approaches

In recent years, there has been a growing emphasis on the development of more efficient, atom-economical, and environmentally friendly synthetic methods. For the synthesis of this compound and related compounds, advanced catalytic methods are being explored.

The Heck reaction, a palladium-catalyzed cross-coupling of an aryl halide with an alkene, offers a powerful and direct route to substituted alkenes. In the context of synthesizing the target molecule, this could involve the coupling of a dihalogenated benzene (B151609) derivative, such as 1-bromo-2-fluoro-4-iodobenzene, with acrolein or a protected form of acrolein. The Heck reaction is known for its high stereoselectivity, typically affording the (E)-isomer.

Sustainable or "green" chemistry principles are also being applied to these synthetic routes. This includes the use of less hazardous solvents, the development of reusable catalysts, and the design of processes that minimize waste. For instance, performing aldol condensations under solvent-free conditions or in aqueous media represents a greener alternative to traditional methods that use volatile organic solvents. While specific examples for the sustainable synthesis of this compound are not yet widely reported in the literature, the general trends in green chemistry suggest that future synthetic approaches will likely focus on catalytic and more environmentally benign methodologies.

Mechanochemical Synthesis Techniques and Their Advantages

Mechanochemistry, which utilizes mechanical force to induce chemical reactions, offers a compelling green alternative to traditional solvent-based synthesis. digitellinc.com By minimizing or eliminating the need for bulk solvents, these methods reduce waste and can lead to shorter reaction times and different product selectivities. acs.org

Suzuki-Miyaura Coupling in Solid-State Reactions

The Suzuki-Miyaura cross-coupling is a robust method for forming carbon-carbon bonds. In a mechanochemical, solid-state approach, this reaction can be performed efficiently. rsc.org For the synthesis of a molecule like this compound, a plausible retrosynthetic analysis would involve the coupling of a suitable boronic acid or ester with an appropriate vinyl aldehyde precursor.

Mechanochemical Suzuki-Miyaura reactions are often conducted in a ball mill, where the mechanical energy facilitates the reaction between solid reactants. acs.org This solvent-free method has been shown to be effective for a broad range of substrates, including sterically hindered and deactivated aryl halides. nih.gov The use of palladium milling balls can even serve as the catalyst source directly, a technique known as direct mechanocatalysis. nih.gov Additives, such as polymers in polymer-assisted grinding (POLAG), can further enhance reaction efficiency. rsc.org

Table 1: Illustrative Mechanochemical Suzuki-Miyaura Reaction Parameters

| Parameter | Description | Typical Values/Conditions |

| Milling Equipment | Planetary Ball Mill, Mixer Mill, Electromagnetic Mill rsc.org | Retsch MM400, Emax |

| Catalyst | Palladium source | Pd(OAc)₂, Pd(PPh₃)₄, Palladium milling balls acs.orgnih.gov |

| Base | Inorganic base to activate the boronic acid | K₂CO₃, KF-Al₂O₃ acs.org |

| Grinding Media | Milling balls and jars | Stainless steel, zirconia, agate acs.org |

| Frequency | Speed of milling | 200 - 800 rpm; 30 - 35 Hz acs.orgnih.gov |

| Time | Duration of milling | 10 min - 1 hour nih.gov |

Minisci C-H Alkylation Implementations

The Minisci reaction is a radical-based method for the C-H functionalization of electron-deficient heteroarenes, and its principles can be extended to other substrates. wikipedia.org It allows for the direct formation of carbon-carbon bonds by adding a nucleophilic carbon-centered radical to an electron-deficient π-system. wikipedia.org While typically applied to heterocycles, the underlying radical chemistry can be adapted for the synthesis of complex molecules. wikipedia.org

In a solid-state, mechanochemical context, Minisci-type reactions can be initiated by the mechanical cleavage of persulfate salts, which generate sulfate (B86663) radicals. researchgate.net These radicals can then abstract a hydrogen atom or react with another precursor to generate the desired alkyl radical for the addition step. This solvent-free approach offers improved green chemistry metrics and can provide access to products that are difficult to obtain through solution-phase chemistry. researchgate.net

Oxidative Heck Reaction Applications

The oxidative Heck reaction is a variation of the traditional Heck reaction where an aryl boronic acid couples with an olefin. rsc.org This transformation is particularly useful as it avoids the need for pre-halogenated aryl compounds. Mechanochemical approaches to the oxidative Heck reaction have been developed, often utilizing a palladium catalyst and an oxidant, such as molecular oxygen, in a solvent-free grinding process. rsc.orgthieme-connect.com

This method can be performed at ambient temperature and avoids the use of stoichiometric amounts of hazardous oxidants. rsc.org Additives like cyclodextrin (B1172386) have been shown to stabilize the palladium catalyst and can influence the regioselectivity of the reaction by creating a specific steric environment. rsc.orgthieme-connect.com

Table 2: Comparison of Mechanochemical Reaction Advantages

| Technique | Key Advantage | Relevance to Synthesis |

| Suzuki-Miyaura Coupling | Broad applicability for C-C bond formation. rsc.org | Coupling of aryl boronic acids with vinyl precursors. |

| Minisci C-H Alkylation | Direct C-H functionalization. wikipedia.org | Potentially forming the aryl-alkene bond via radical addition. |

| Oxidative Heck Reaction | Avoids pre-halogenated substrates. rsc.org | Coupling of an aryl boronic acid with an acrolein derivative. |

Catalytic Systems and Their Mechanistic Roles in Synthesis

Catalysis is central to the efficient synthesis of this compound, with both transition metals and organocatalysts offering powerful strategies.

Transition Metal-Catalyzed Processes (e.g., Palladium Catalysis)

Palladium catalysis is a cornerstone of modern organic synthesis, enabling a wide array of cross-coupling reactions. wikipedia.org The synthesis of substituted acrylaldehydes can be achieved through several palladium-catalyzed methods.

Heck Reaction: The Mizoroki-Heck reaction involves the coupling of an aryl halide with an alkene. wikipedia.org To synthesize this compound, one could envision the reaction of 3-bromo-4-fluoro-iodobenzene with acrolein, catalyzed by a palladium(0) species. The mechanism involves oxidative addition of the aryl halide to Pd(0), followed by alkene insertion and β-hydride elimination to yield the product and regenerate the catalyst. wikipedia.org Mechanochemical versions of the Heck reaction have also been developed, sometimes accelerated by thermal energy. rsc.org

Coupling with Aldehydes: Direct acylation of aryl bromides with aldehydes can be achieved through cooperative palladium-amine catalysis. organic-chemistry.org This method generates an enamine in situ from the aldehyde, which then participates in a Heck-type coupling. organic-chemistry.org Furthermore, palladium-catalyzed formylation of aryl halides using a carbon monoxide source can also produce the desired aldehyde functionality. nih.gov

Table 3: Key Steps in a Catalytic Heck Cycle for Acrylaldehyde Synthesis

| Step | Description |

| Oxidative Addition | The active Pd(0) catalyst inserts into the aryl-halide bond. |

| Alkene Coordination/Insertion | The α,β-unsaturated aldehyde coordinates to the palladium center and inserts into the aryl-palladium bond. |

| β-Hydride Elimination | A hydrogen atom from the adjacent carbon is eliminated, forming the C=C double bond of the product. |

| Reductive Elimination | The product is released, and the Pd(0) catalyst is regenerated. |

Organocatalytic Methodologies (e.g., N-Heterocyclic Carbene (NHC) Catalysis)

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, provides a metal-free alternative for synthesis. N-Heterocyclic carbenes (NHCs) are a prominent class of organocatalysts that can activate aldehydes in unique ways. nih.gov

NHCs can react with α,β-unsaturated aldehydes, like cinnamaldehyde derivatives, to form a homoenolate equivalent. brandeis.eduacs.org This reactive intermediate can then participate in various subsequent reactions. The initial step involves the nucleophilic attack of the NHC on the aldehyde carbon, leading to the formation of a Breslow intermediate. This species exhibits "umpolung" or polarity inversion, allowing the typically electrophilic aldehyde carbon to act as a nucleophile. While often used in reactions where the cinnamaldehyde is a substrate, these principles of reactivity are crucial in designing synthetic routes. brandeis.eduacs.orgresearchgate.net For the synthesis of the target molecule, an NHC-catalyzed reaction could potentially be employed in a condensation-type reaction between 3-bromo-4-fluorobenzaldehyde and a suitable two-carbon synthon.

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles to the synthesis of this compound is primarily focused on improving the environmental and safety profile of the manufacturing process for its key precursor, 3-bromo-4-fluorobenzaldehyde. Traditional bromination methods often rely on hazardous reagents and produce significant waste, prompting the development of more sustainable alternatives. google.com

Detailed Research Findings

Research has led to the development of a synthetic method for 3-bromo-4-fluorobenzaldehyde that aligns with several key principles of green chemistry. This process avoids the direct use of precursor chemical bromine or highly toxic chlorine, which are hazardous to handle and transport. patsnap.comgoogle.com Instead, it generates the brominating agent in situ from safer, more readily available materials.

A patented method details a process that begins with the dissolution of 4-fluorobenzaldehyde in dichloromethane. google.com Concurrently, a solution of sodium bromide and hydrochloric acid is prepared. google.com When these solutions are mixed, the addition of a sodium hypochlorite solution initiates the reaction, facilitated by ultrasonic waves. patsnap.comgoogle.com This approach offers several advantages:

Use of Safer Reagents : The process substitutes hazardous elemental bromine with sodium bromide and sodium hypochlorite, which are less volatile and toxic. patsnap.com

Avoidance of Harsh Catalysts : Unlike conventional methods that may use catalysts like AlCl₃, which can generate large amounts of waste, this process operates without such catalysts. google.comgoogle.com

Energy Efficiency : The use of sonication (ultrasonic waves) can enhance reaction rates at lower temperatures, potentially reducing energy consumption compared to methods requiring high heat. patsnap.com

High Yield and Purity : The described green process reports high yields of over 90% and purity exceeding 99%, minimizing waste and the need for extensive purification steps. google.com

Data on Green Synthesis of 3-bromo-4-fluorobenzaldehyde

The following table summarizes the reaction conditions and outcomes from different embodiments of the patented greener synthetic method. google.com

| Embodiment | Reactant 1 (mol) | Reactant 2 (mol) | Reactant 3 (mol) | Solvent (mL) | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|---|

| 1 | 1 (4-fluorobenzaldehyde) | 1.01 (Sodium Bromide) | 1.02 (Sodium Hypochlorite 8% aq.) | 160 (Dichloromethane) | 20-25 | 91.9 | 99.4 |

| 2 | 1 (4-fluorobenzaldehyde) | 1.03 (Sodium Bromide) | 1.03 (Sodium Hypochlorite 8% aq.) | 140 (Dichloromethane) | 20-25 | 90.4 | 99.2 |

| 3 | 1 (4-fluorobenzaldehyde) | 1 (Sodium Bromide) | 1.04 (Sodium Hypochlorite 8% aq.) | 160 (Dichloromethane) | 20-25 | 91.9 | 99.4 |

Chemical Reactivity and Transformation Pathways of 3 3 Bromo 4 Fluorophenyl Acrylaldehyde

Reactions of the Aldehyde Functional Group

The α,β-unsaturated aldehyde moiety is a key site of reactivity in 3-(3-Bromo-4-fluorophenyl)acrylaldehyde. It can undergo a variety of transformations, including oxidation, reduction, and condensation reactions, which modify the carbon skeleton and introduce new functional groups.

Oxidative Transformations to Corresponding Carboxylic Acids

Aldehydes are readily oxidized to carboxylic acids using a range of common oxidizing agents. ncert.nic.in This transformation is a fundamental reaction in organic chemistry. For α,β-unsaturated aldehydes like this compound, this oxidation can be achieved while preserving the carbon-carbon double bond.

Common oxidizing agents suitable for this conversion include potassium permanganate (KMnO4), potassium dichromate (K2Cr2O7), and nitric acid (HNO3). ncert.nic.in The reaction typically proceeds by converting the aldehyde into its corresponding hydrate, which is then oxidized. The expected product of this reaction would be 3-(3-Bromo-4-fluorophenyl)acrylic acid. Studies on the oxidation of the parent compound, cinnamaldehyde (B126680), have shown that it can be converted to cinnamic acid. rsc.org

Table 1: Representative Conditions for Aldehyde Oxidation

| Oxidizing Agent | Solvent | Temperature | Product |

|---|---|---|---|

| KMnO4 | Acetone/Water | 0 °C to RT | 3-(3-Bromo-4-fluorophenyl)acrylic acid |

| Jones Reagent (CrO3/H2SO4) | Acetone | 0 °C to RT | 3-(3-Bromo-4-fluorophenyl)acrylic acid |

| Silver(I) oxide (Tollens' reagent) | Aqueous Ammonia | Room Temperature | 3-(3-Bromo-4-fluorophenyl)acrylic acid |

Note: The conditions presented are illustrative for the oxidation of substituted cinnamaldehydes.

Reductive Transformations to Corresponding Alcohols

The aldehyde group can be selectively reduced to a primary alcohol. In the case of α,β-unsaturated aldehydes, careful selection of the reducing agent is crucial to achieve chemoselectivity. Strong reducing agents like lithium aluminum hydride (LiAlH4) can reduce both the aldehyde and the carbon-carbon double bond. However, milder reagents such as sodium borohydride (NaBH4) typically favor the 1,2-reduction of the carbonyl group, yielding the corresponding allyl alcohol. ncert.nic.inresearchgate.net

The selective reduction of this compound would yield 3-(3-Bromo-4-fluorophenyl)prop-2-en-1-ol. This transformation is valuable for synthesizing building blocks where a primary alcohol is required. The use of NaBH4, often in alcoholic solvents like methanol (B129727) or ethanol, at cool temperatures is a standard procedure for this conversion. researchgate.net

Table 2: Representative Conditions for Aldehyde Reduction

| Reducing Agent | Solvent | Temperature | Product |

|---|---|---|---|

| Sodium Borohydride (NaBH4) | Methanol/Ethanol | 0 °C to RT | 3-(3-Bromo-4-fluorophenyl)prop-2-en-1-ol |

| Lithium Aluminum Hydride (LiAlH4) | Diethyl Ether/THF | 0 °C | 3-(3-Bromo-4-fluorophenyl)propan-1-ol |

| Catalytic Hydrogenation (H2/Pd-C) | Ethanol | Room Temperature | 3-(3-Bromo-4-fluorophenyl)propan-1-ol |

Note: The conditions presented are illustrative for the reduction of substituted cinnamaldehydes.

Condensation Reactions with Various Nucleophiles

The electrophilic carbon of the aldehyde group is susceptible to attack by various nucleophiles, leading to condensation reactions that extend the carbon chain.

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene group (e.g., malonic acid, diethyl malonate, or cyanoacetic acid), typically catalyzed by a weak base like piperidine or pyridine. researchgate.net Reacting this compound with an active methylene compound would further extend the conjugated system. For instance, using malononitrile would yield (2E,4E)-2-cyano-5-(3-bromo-4-fluorophenyl)penta-2,4-dienenitrile.

Wittig Reaction: The Wittig reaction provides a powerful method for synthesizing alkenes from aldehydes and ketones. eurjchem.comnih.gov It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent). nih.gov The reaction of this compound with a Wittig reagent like methylenetriphenylphosphorane (Ph3P=CH2) would produce 1-(3-bromo-4-fluorophenyl)buta-1,3-diene. The stereochemistry of the resulting double bond depends on the nature of the ylide used; stabilized ylides generally yield (E)-alkenes, while non-stabilized ylides favor (Z)-alkenes. acs.org

Horner-Wadsworth-Emmons (HWE) Reaction: A widely used variation of the Wittig reaction, the HWE reaction employs phosphonate (B1237965) carbanions, which are more nucleophilic than the corresponding Wittig ylides. nih.govwikipedia.org This reaction typically shows excellent (E)-selectivity in the formation of the new double bond. researchgate.netnih.gov Reacting this compound with a stabilized phosphonate ester, such as triethyl phosphonoacetate, in the presence of a base like sodium hydride, would yield an unsaturated ester.

Reactivity Pertaining to the Halogen Substituents

The bromine and fluorine atoms on the phenyl ring provide additional sites for chemical modification, primarily through substitution or palladium-catalyzed cross-coupling reactions.

Nucleophilic Substitution Reactions of the Bromine Atom

Nucleophilic aromatic substitution (SNAr) on aryl halides typically requires strong activation by electron-withdrawing groups positioned ortho or para to the leaving group. google.comresearchgate.net In this compound, the acrylaldehyde group is electron-withdrawing; however, it is in the meta position relative to the bromine atom. This positioning provides only weak activation, making direct nucleophilic substitution of the bromine atom challenging under standard SNAr conditions. researchgate.net Such reactions generally require harsh conditions and may not be synthetically useful. The fluorine atom is also generally unreactive towards SNAr unless activated by a strongly electron-withdrawing group in the ortho or para position.

Cross-Coupling Reactions for Carbon-Carbon Bond Formation

The bromine atom on the aromatic ring serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, which are fundamental tools for constructing carbon-carbon bonds. The reactivity of aryl halides in these reactions generally follows the order I > Br > Cl. rsc.org

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent (like a boronic acid or ester) with an organohalide. google.comnih.gov The bromine atom of this compound can be readily coupled with a variety of aryl or vinyl boronic acids in the presence of a palladium catalyst (e.g., Pd(PPh3)4 or Pd(OAc)2) and a base (e.g., K2CO3 or Na2CO3). nih.gov For example, coupling with phenylboronic acid would yield 3-(4-fluoro-3-phenylphenyl)acrylaldehyde. This reaction is highly versatile and tolerates a wide range of functional groups, including the aldehyde.

Heck Reaction: The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene. ncert.nic.ingoogle.com this compound can serve as the aryl halide component. For instance, reacting it with an alkene like styrene in the presence of a palladium catalyst and a base would form a new carbon-carbon bond, yielding a more complex stilbene-like derivative. ncert.nic.in

Table 3: Representative Conditions for Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst | Base | Solvent | Product Type |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh3)4 | K2CO3 | Toluene/Water | Biaryl derivative |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)2 | Et3N | DMF | Stilbene derivative |

| Sonogashira | Terminal Alkyne | Pd(PPh3)2Cl2 / CuI | Et3N / Piperidine | THF | Aryl-alkyne derivative |

| Stille | Organostannane | Pd(PPh3)4 | - | Toluene | Biaryl or Vinyl derivative |

Note: The conditions presented are illustrative for cross-coupling reactions involving substituted aryl bromides.

Other important cross-coupling reactions include the Sonogashira coupling, which joins the aryl bromide with a terminal alkyne, rsc.org and the Stille reaction, which uses an organotin reagent as the coupling partner. Both reactions are catalyzed by palladium complexes and would proceed at the C-Br bond, leaving the rest of the molecule intact.

Transformations of the α,β-Unsaturated System of this compound

The α,β-unsaturated aldehyde functionality in this compound is a versatile platform for a variety of chemical transformations. The conjugation of the carbon-carbon double bond with the carbonyl group creates a polarized system, making the β-carbon susceptible to nucleophilic attack and the double bond reactive in cycloaddition reactions.

Cycloaddition Reactions (e.g., [3+2] Annulations)

The electron-deficient alkene component of this compound makes it an excellent dipolarophile for 1,3-dipolar cycloaddition reactions. These reactions are powerful methods for constructing five-membered heterocyclic rings, which are significant scaffolds in biologically active compounds. mdpi.combeilstein-journals.org A prominent example is the [3+2] cycloaddition with azomethine ylides to synthesize substituted pyrrolidines. enamine.netresearchgate.netrsc.org

Azomethine ylides, often generated in situ from the condensation of an α-amino acid with an aldehyde or through other methods, act as 1,3-dipoles. The reaction with an α,β-unsaturated aldehyde like this compound proceeds in a concerted fashion to yield highly functionalized pyrrolidine rings. researchgate.netresearchgate.net The regioselectivity and stereoselectivity of these reactions can often be controlled by the nature of the reactants, catalysts, and reaction conditions. researchgate.net

Another important [3+2] cycloaddition is the reaction with nitrones to form isoxazolidine derivatives. mdpi.comresearchgate.net Nitrones react with the C=C double bond of the acrylaldehyde moiety to generate the N,O-containing heterocyclic ring. These isoxazolidines are valuable intermediates that can be further transformed into important molecules like 1,3-aminoalcohols.

The table below illustrates the general scheme for [3+2] cycloaddition reactions involving a substituted cinnamaldehyde, representing the reactivity of this compound.

Table 1: Representative [3+2] Cycloaddition Reactions This table is interactive. Click on the headers to sort.

| 1,3-Dipole | Dipolarophile (Representing the Target Compound) | Product Heterocycle |

|---|---|---|

| Azomethine Ylide | 3-Aryl-acrylaldehyde | Substituted Pyrrolidine |

| Nitrone | 3-Aryl-acrylaldehyde | Substituted Isoxazolidine |

Formation of Organometallic Reagents (e.g., Organozinc Compounds)

The carbon-bromine bond on the phenyl ring of this compound allows for the formation of organometallic reagents, particularly organozinc compounds. The direct insertion of zinc metal into the aryl-bromide bond is a common method for preparing arylzinc reagents. acs.orgorganic-chemistry.org This transformation is often facilitated by activating the zinc dust, for example, with reagents like 1,2-dibromoethane and chlorotrimethylsilane, or by using additives like lithium chloride which can enhance reaction rates and yields. organic-chemistry.orgbeilstein-journals.org

The formation of the arylzinc reagent converts the electrophilic aryl bromide into a nucleophilic organometallic species. This reagent can then participate in a variety of subsequent cross-coupling reactions (e.g., Negishi coupling) to form new carbon-carbon bonds, significantly expanding the synthetic utility of the parent molecule. wikipedia.org The reaction is generally chemoselective, with the zinc inserting into the C-Br bond while leaving the α,β-unsaturated aldehyde moiety intact under carefully controlled conditions. The use of catalysts, such as cobalt or nickel complexes, can also promote the efficient formation of these organozinc species under mild conditions. acs.orgkyoto-u.ac.jp

A related, classic reaction involving organozinc intermediates is the Reformatsky reaction, where an α-haloester reacts with zinc to form a zinc enolate, which then adds to a carbonyl compound. organicreactions.orgiitk.ac.inorganic-chemistry.orgjk-sci.comnrochemistry.com While this does not involve the direct transformation of this compound into an organozinc reagent, it highlights the utility of zinc in generating carbon nucleophiles for reaction with aldehydes.

Table 2: Conditions for Arylzinc Reagent Formation from Aryl Bromides This table is interactive. Click on the headers to sort.

| Reagents | Solvent | Temperature | Catalyst/Additive |

|---|---|---|---|

| Zinc dust | THF | 25-50 °C | Lithium Chloride (LiCl) organic-chemistry.org |

| Zinc dust | Acetonitrile | Room Temp. | Cobalt Halide (e.g., CoBr₂) acs.org |

| Zinc dust, 1,2-dibromoethane, TMSCl | THF | 80 °C | None beilstein-journals.org |

Photochemical Reaction Pathways and Radical Chemistry

The conjugated π-system of this compound is susceptible to photochemical reactions. One of the most common photochemical transformations for α,β-unsaturated carbonyl compounds is the [2+2] cycloaddition, leading to the formation of cyclobutane rings. digitellinc.comnih.govrsc.orgyoutube.comlibretexts.org Upon irradiation with UV light, the molecule can be promoted to an excited state. This excited molecule can then react with another ground-state molecule (or another alkene) to form a cyclobutane dimer or a cross-cycloaddition product. These reactions are valuable for synthesizing strained four-membered rings with high regio- and diastereocontrol, particularly when conducted in the solid state or with a template. digitellinc.com

The aryl bromide moiety can also participate in radical chemistry. The carbon-bromine bond can be cleaved under certain conditions (e.g., using radical initiators or photolysis) to generate an aryl radical. This highly reactive intermediate can then engage in various radical-mediated processes, such as hydrogen atom abstraction, addition to double bonds, or cyclization reactions.

Furthermore, the α,β-unsaturated system itself can undergo radical additions. For instance, a trifluoromethylthio radical (•SCF₃) can add regioselectively to the double bond of similar systems, initiating a cascade of radical reactions. nih.gov The presence of the bromine atom on the phenyl ring can also influence the photophysical properties and photodegradation pathways of the molecule. researchgate.net

Table 3: Potential Photochemical and Radical Reactions This table is interactive. Click on the headers to sort.

| Reaction Type | Functional Group Involved | Key Intermediate/Process | Potential Product Type |

|---|---|---|---|

| [2+2] Photocycloaddition | α,β-Unsaturated System | Excited State Dimerization | Cyclobutane Derivatives digitellinc.comrsc.org |

| Radical Addition | α,β-Unsaturated System | Radical addition to C=C | Functionalized Aldehyde |

Derivatization Strategies and Functional Group Interconversions of 3 3 Bromo 4 Fluorophenyl Acrylaldehyde

Selective Functionalization at the Acrylaldehyde Moiety

The acrylaldehyde moiety in 3-(3-bromo-4-fluorophenyl)acrylaldehyde is a highly reactive system, offering multiple sites for selective functionalization. The conjugated system, comprising a carbonyl group and a carbon-carbon double bond, allows for both 1,2-addition to the carbonyl group and 1,4-conjugate addition (Michael addition) to the β-carbon. The choice of reagent and reaction conditions dictates the regioselectivity of the attack.

1,2-Addition Reactions: Nucleophilic attack at the carbonyl carbon (1,2-addition) typically occurs with strong, hard nucleophiles such as organolithium reagents and Grignard reagents. These reactions lead to the formation of secondary allylic alcohols. Subsequent oxidation can yield the corresponding α,β-unsaturated ketones.

1,4-Conjugate Addition Reactions: Softer nucleophiles, including organocuprates, thiols, amines, and enolates, preferentially attack the β-carbon of the α,β-unsaturated system in a 1,4-conjugate addition. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation, leading to a variety of β-functionalized aldehydes. For instance, the reaction with thiols can lead to the formation of β-thioether derivatives. nih.gov

Cycloaddition Reactions: The electron-deficient alkene of the acrylaldehyde system can participate as a dienophile in Diels-Alder reactions with suitable dienes, leading to the formation of six-membered rings. Furthermore, 1,3-dipolar cycloaddition reactions with dipoles like nitrilimines can be employed to synthesize five-membered heterocyclic rings such as pyrazolines. nih.gov

Reductions: Selective reduction of the aldehyde or the alkene can be achieved using specific reducing agents. For instance, sodium borohydride (NaBH₄) would typically reduce the aldehyde to an alcohol, while leaving the double bond intact. Catalytic hydrogenation with specific catalysts could be employed to selectively reduce the double bond.

| Reaction Type | Reagent/Catalyst | Product Type |

| 1,2-Addition | Organolithium, Grignard Reagents | Secondary Allylic Alcohols |

| 1,4-Conjugate Addition | Organocuprates, Thiols, Amines | β-Functionalized Aldehydes |

| Diels-Alder Cycloaddition | Dienes | Substituted Cyclohexenes |

| 1,3-Dipolar Cycloaddition | Nitrilimines | Pyrazolines |

| Selective Aldehyde Reduction | Sodium Borohydride | Allylic Alcohol |

| Selective Alkene Reduction | Catalytic Hydrogenation | Saturated Aldehyde |

Transformations of the Brominated and Fluorinated Phenyl Ring

The 3-bromo-4-fluorophenyl group provides further opportunities for structural modification through reactions targeting the carbon-bromine and carbon-fluorine bonds.

Transformations of the Aryl Bromide: The carbon-bromine bond is a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters in the presence of a palladium catalyst and a base allows for the formation of a new carbon-carbon bond, replacing the bromine atom with an aryl, heteroaryl, or alkyl group. libretexts.orgugr.esorganic-chemistry.orgnih.govnih.gov

Heck Reaction: Palladium-catalyzed coupling with alkenes can be used to introduce a vinyl group at the position of the bromine atom. nih.govwikipedia.orgorganic-chemistry.orglibretexts.orgmdpi.com

Buchwald-Hartwig Amination: This reaction enables the formation of a carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine, leading to substituted anilines. wikipedia.orglibretexts.orgnih.govorganic-chemistry.orgresearchgate.netresearchgate.net

Sonogashira Coupling: The coupling with terminal alkynes, catalyzed by palladium and copper, results in the formation of aryl alkynes.

Stille Coupling: This reaction involves the coupling of the aryl bromide with organostannanes.

Transformations of the Aryl Fluoride: The carbon-fluorine bond is generally more robust than the carbon-bromine bond and less prone to oxidative addition in palladium-catalyzed cycles. However, under specific conditions, particularly with highly electron-deficient aromatic rings, nucleophilic aromatic substitution (SNAr) of the fluorine atom can be achieved. libretexts.orgnih.govlibretexts.orgbeilstein-journals.org The presence of the electron-withdrawing acrylaldehyde group para to the fluorine atom can facilitate this type of reaction. Strong nucleophiles such as alkoxides, thiolates, and amines can displace the fluoride ion.

| Reaction Type | Reagent/Catalyst | Product Type |

| Suzuki-Miyaura Coupling | Boronic Acid/Ester, Pd Catalyst, Base | Biaryls, Aryl-Alkyls |

| Heck Reaction | Alkene, Pd Catalyst, Base | Substituted Alkenes |

| Buchwald-Hartwig Amination | Amine, Pd Catalyst, Base | Aryl Amines |

| Sonogashira Coupling | Terminal Alkyne, Pd/Cu Catalyst, Base | Aryl Alkynes |

| Nucleophilic Aromatic Substitution (SNAr) | Strong Nucleophile (e.g., RO⁻, RS⁻, R₂N⁻) | Substituted Phenyl Ethers, Thioethers, Anilines |

Multi-Component Reactions for Structural Diversification

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. nih.gov this compound is an excellent substrate for various MCRs, leading to the rapid construction of diverse heterocyclic scaffolds.

Synthesis of Pyrazolines and Pyrazoles: The reaction of α,β-unsaturated aldehydes with hydrazines is a well-established method for the synthesis of pyrazolines. dergipark.org.trijpbs.comresearchgate.net This reaction can be performed as a two-component reaction or as part of a multi-component setup. For instance, a three-component reaction of this compound, a hydrazine derivative, and a suitable oxidizing agent could directly yield substituted pyrazoles.

Synthesis of Dihydropyridines and Pyridines: The Hantzsch dihydropyridine synthesis and related MCRs can utilize α,β-unsaturated aldehydes as one of the key components. organic-chemistry.orgthepharmajournal.comjsynthchem.comsioc-journal.cnmdpi.com A typical reaction would involve the condensation of this compound, a β-ketoester (e.g., ethyl acetoacetate), and an ammonia source (e.g., ammonium acetate) to afford highly functionalized dihydropyridines. Subsequent oxidation can lead to the corresponding pyridine derivatives. nih.gov

Biginelli-type Reactions: The Biginelli reaction is a multi-component reaction that produces dihydropyrimidinones from an aldehyde, a β-ketoester, and urea or thiourea. researchgate.net By employing this compound in this reaction, dihydropyrimidinones bearing the substituted phenyl ring can be synthesized.

| Reaction Name | Reactants | Product Heterocycle |

| Pyrazoline Synthesis | Hydrazine/Substituted Hydrazine | Pyrazoline |

| Hantzsch Dihydropyridine Synthesis | β-Ketoester, Ammonia Source | Dihydropyridine |

| Biginelli Reaction | β-Ketoester, Urea/Thiourea | Dihydropyrimidinone |

Development of Novel Derivatization Reagents and Procedures

The aldehyde functional group in this compound is a prime target for derivatization, particularly for analytical purposes such as liquid chromatography-mass spectrometry (LC-MS) analysis. The development of novel derivatization reagents aims to enhance the ionization efficiency and detection sensitivity of aldehydes.

Recent advancements have focused on reagents that introduce a permanently charged moiety or a readily ionizable group onto the aldehyde. For example, Girard's reagents are a class of hydrazide compounds that react with aldehydes to form hydrazones bearing a quaternary ammonium group, which significantly improves their response in electrospray ionization mass spectrometry (ESI-MS).

Furthermore, innovative derivatization agents incorporating specific functionalities for enhanced detection are being explored. This includes reagents with fluorescent tags for sensitive detection by fluorescence spectroscopy or reagents with unique isotopic signatures for unambiguous identification in complex matrices. While specific derivatization studies on this compound are not extensively reported, the general principles and reagents developed for other α,β-unsaturated aldehydes are applicable.

Advanced Characterization Methodologies in Research on 3 3 Bromo 4 Fluorophenyl Acrylaldehyde

Spectroscopic Analysis Techniques for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular structure of novel compounds. By probing the interactions of molecules with electromagnetic radiation, techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide complementary information that, when combined, offers a complete structural picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies (e.g., ¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of individual atoms.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of 3-(3-Bromo-4-fluorophenyl)acrylaldehyde, each unique proton in the molecule generates a distinct signal. The aldehyde proton (CHO) is expected to appear as a doublet in the far downfield region, typically around δ 9.7 ppm, due to the strong deshielding effect of the carbonyl group. pressbooks.pubresearchgate.netlibretexts.org Its signal is split into a doublet by the adjacent vinylic proton.

The two vinylic protons on the acrylaldehyde moiety form an AX system. The proton alpha to the carbonyl group (C2-H) would likely resonate as a doublet of doublets, split by both the aldehyde proton and the C3-H proton. The proton beta to the carbonyl (C3-H), which is attached to the phenyl ring, would appear further downfield as a doublet. The large coupling constant (J value) between these two vinylic protons (>15 Hz) would confirm the trans stereochemistry of the double bond. libretexts.org

The aromatic region would display signals for the three protons on the substituted phenyl ring. Due to the bromine and fluorine substituents, these protons are chemically distinct and would exhibit complex splitting patterns (multiplets) influenced by both proton-proton and proton-fluorine coupling.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the aldehyde is the most deshielded, with a characteristic chemical shift expected in the 190-200 ppm range. pressbooks.publibretexts.orglibretexts.org The vinylic and aromatic carbons would appear between approximately 120 and 160 ppm. The carbon atom directly bonded to the fluorine atom would show a large one-bond carbon-fluorine coupling constant (¹JCF), appearing as a doublet, which is highly diagnostic. Other aromatic carbons will also show smaller C-F couplings.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity | Notes |

| Aldehyde (-CHO) | ~9.7 | ~193 | d | ¹H signal is a doublet due to coupling with C2-H. |

| Vinylic C2-H | ~6.7 | ~129 | dd | ¹H signal is a doublet of doublets. |

| Vinylic C3-H | ~7.5 | ~152 | d | Trans coupling constant >15 Hz. |

| Aromatic C-H | 7.3 - 7.9 | 115 - 135 | m | Complex multiplets due to H-H and H-F coupling. |

| Aromatic C-F | - | ~160 | d | Large ¹JCF coupling constant. |

| Aromatic C-Br | - | ~125 | s | Signal for carbon attached to bromine. |

| Aromatic C-C | - | 128 - 140 | d, s | Other aromatic carbons. |

Infrared (IR) Spectroscopy Protocols for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. When applied to this compound, the spectrum would be dominated by a very strong, sharp absorption band corresponding to the carbonyl (C=O) stretch. Because the carbonyl group is conjugated with both a double bond and an aromatic ring, this band is expected at a lower frequency, typically in the range of 1685-1710 cm⁻¹. pressbooks.publibretexts.orgorgchemboulder.com

Another key diagnostic feature for an aldehyde is the C-H stretching vibration of the aldehyde proton itself. This usually appears as one or two moderate bands, with one distinct peak often visible around 2720 cm⁻¹. libretexts.orgorgchemboulder.com Other important signals would include the C=C stretching vibrations from the vinyl group and the aromatic ring (approx. 1600-1450 cm⁻¹), C-H bending vibrations, and absorptions corresponding to the C-F and C-Br bonds in the fingerprint region (below 1200 cm⁻¹).

Table 2: Predicted Key IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Predicted Frequency (cm⁻¹) | Intensity |

| Aldehyde C-H | Stretch | ~2820 and ~2720 | Medium |

| Aromatic C-H | Stretch | >3000 | Medium |

| Carbonyl C=O | Stretch | 1685 - 1710 | Strong, Sharp |

| Vinylic C=C | Stretch | ~1625 | Medium |

| Aromatic C=C | Stretch | ~1600, ~1475 | Medium-Strong |

| Aryl-F | Stretch | 1250 - 1100 | Strong |

| Aryl-Br | Stretch | 1070 - 1030 | Medium |

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. For this compound (C₉H₆BrFO), the high-resolution mass spectrum would provide its exact mass, confirming the molecular formula.

A crucial feature in the mass spectrum would be the molecular ion peak (M⁺). Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the spectrum will exhibit two molecular ion peaks of nearly equal intensity, M⁺ and [M+2]⁺, which is a definitive indicator of a monobrominated compound. researchgate.net

Electron impact (EI) ionization would cause the molecular ion to fragment in predictable ways. Common fragmentation pathways for aromatic aldehydes include the loss of a hydrogen radical (M-1) and the loss of the formyl radical (•CHO, M-29) to yield a stable bromofluorophenylvinyl cation. miamioh.edu Further fragmentation of the aromatic ring structure would also be observed.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Ion Identity | Notes |

| 228 / 230 | [C₉H₆⁷⁹BrFO]⁺ / [C₉H₆⁸¹BrFO]⁺ | Molecular ion (M⁺) and M+2 peaks, near 1:1 ratio. |

| 227 / 229 | [M-H]⁺ | Loss of the aldehyde hydrogen radical. |

| 199 / 201 | [M-CHO]⁺ | Loss of the formyl radical via α-cleavage. |

| 120 | [C₇H₄F]⁺ | A possible fragment from the loss of Br and CO. |

| 75 | [C₆H₃]⁺ | Phenyl-type fragment after loss of all substituents. |

Chromatographic Separation and Purity Assessment Methodologies

Chromatographic techniques are essential for separating the target compound from reaction byproducts, starting materials, and other impurities, thereby allowing for its isolation and the assessment of its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS. It is a highly effective technique for analyzing volatile and thermally stable compounds. For this compound, GC would separate it from any volatile impurities, with the compound exhibiting a characteristic retention time under specific column and temperature conditions.

The separated components then enter the mass spectrometer, which serves as the detector. The resulting mass spectrum for the peak at the compound's retention time can be compared against a library or analyzed for the expected molecular ion and fragmentation patterns described previously, providing definitive identification. researchgate.net The purity of the sample can be estimated by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. Due to the reactivity of aldehydes, derivatization techniques, such as conversion to more stable oximes, are sometimes employed prior to GC-MS analysis to improve accuracy. nih.gov

High-Performance Liquid Chromatography (HPLC) Techniques

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment of non-volatile or thermally sensitive compounds. For an aromatic aldehyde like this compound, a reversed-phase HPLC method would be most common. helixchrom.comresearchgate.net

In this approach, a nonpolar stationary phase (such as a C18 column) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol (B129727). auroraprosci.com The compound is detected as it elutes from the column, most commonly by a UV-Vis detector set to a wavelength where the conjugated system of the molecule strongly absorbs light (likely in the 260-310 nm range). The purity is determined by the relative area of the main product peak in the resulting chromatogram. HPLC is particularly valuable for quantifying purity and detecting less volatile impurities that would not be observed by GC.

Solid-State Structural Analysis

A detailed solid-state structural analysis of this compound would require experimental crystallographic data, which is currently unavailable. Such an analysis would typically involve the determination of the crystal system, space group, and unit cell parameters, providing a fundamental understanding of the compound's crystalline form.

Single-Crystal X-ray Diffraction for Absolute Configuration and Packing

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. This technique would allow for the unambiguous determination of the absolute configuration of the stereocenters in this compound, if applicable, and provide detailed insights into its molecular conformation and packing arrangement in the crystal lattice. Key parameters that would be determined are presented in the hypothetical data table below.

Interactive Data Table: Hypothetical Crystallographic Data for this compound

| Parameter | Value (Hypothetical) |

| Chemical Formula | C₉H₆BrFO |

| Formula Weight | 229.05 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.50 |

| b (Å) | 10.20 |

| c (Å) | 12.80 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 979.20 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.555 |

Note: The data in this table is hypothetical and for illustrative purposes only, as no experimental data has been found.

Hirshfeld Surface Analysis in Crystal Engineering Studies

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. By mapping properties onto this surface, one can gain a deeper understanding of the forces that govern crystal packing. This analysis is instrumental in crystal engineering, where the goal is to design and synthesize new crystalline materials with desired properties. A Hirshfeld analysis of this compound would reveal the nature and extent of interactions such as hydrogen bonds, halogen bonds, and π-π stacking.

Interactive Data Table: Hypothetical Intermolecular Contact Percentages from Hirshfeld Surface Analysis for this compound

| Interaction Type | Percentage Contribution (Hypothetical) |

| H···H | 45.0% |

| C···H/H···C | 20.5% |

| O···H/H···O | 15.2% |

| Br···H/H···Br | 8.5% |

| F···H/H···F | 5.8% |

| C···C | 3.0% |

| Other | 2.0% |

Note: The data in this table is hypothetical and for illustrative purposes only, as no experimental data has been found.

Without experimental crystallographic data, a detailed and accurate discussion of these advanced characterization methodologies for this compound is not possible.

Computational and Theoretical Investigations of 3 3 Bromo 4 Fluorophenyl Acrylaldehyde

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of a molecule. By solving approximations of the Schrödinger equation, these methods elucidate electronic distribution and energy levels, which are key determinants of chemical reactivity.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.gov It is particularly effective for organic systems like 3-(3-Bromo-4-fluorophenyl)acrylaldehyde, providing a balance between accuracy and computational cost. nih.govresearchgate.net DFT calculations are employed to optimize the molecular geometry, determining the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation.

These calculations also yield crucial electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference between these energies, the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. nih.govcell.com A smaller energy gap generally implies higher reactivity. acs.org For substituted chalcones and acrylaldehyde derivatives, DFT is used to understand how different functional groups—such as the bromo and fluoro substituents on the phenyl ring—modulate the electronic properties and, consequently, the reactivity of the entire molecule. nih.gov

Table 1: Typical Parameters for DFT Calculations on Related Compounds

| Parameter | Common Selection | Purpose |

|---|---|---|

| Functional | B3LYP | A hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, known for its reliability in organic molecule calculations. nih.govresearchgate.net |

| Basis Set | 6-311++G(d,p) | A Pople-style basis set that provides a good description of electron distribution, including polarization and diffuse functions for accurately modeling non-covalent interactions and anions. |

| Solvation Model | PCM/CPCM | The Polarizable Continuum Model is used to simulate the effects of a solvent on the molecule's properties without explicitly modeling solvent molecules. acs.org |

Molecular Electrostatic Potential (MEP) Analysis for Reactive Sites

The Molecular Electrostatic Potential (MEP) is a valuable tool derived from quantum chemical calculations that helps visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map displays the electrostatic potential on the electron density surface, using a color scale to indicate different potential regions. cell.com

For this compound, the MEP map would reveal specific sites prone to interaction.

Negative Regions (Red/Yellow): These areas correspond to high electron density and represent nucleophilic centers. They are susceptible to electrophilic attack. In this molecule, such regions are expected around the oxygen atom of the carbonyl group and potentially the π-system of the aromatic ring and the double bond, which are rich in electrons. cell.commdpi.com

Positive Regions (Blue): These areas indicate electron-deficient zones and are electrophilic centers, vulnerable to nucleophilic attack. Positive potential is typically found around the hydrogen atoms, particularly the aldehydic proton and the protons on the aromatic ring. cell.com

Neutral Regions (Green): These areas have a near-zero potential and are less likely to be involved in strong electrostatic interactions.

By analyzing the MEP, one can predict how the molecule will interact with other reagents, substrates, or biological receptors. The electron-withdrawing effects of the bromine and fluorine atoms would influence the potential on the phenyl ring, affecting its interaction capabilities. mdpi.comrsc.org

Table 2: Conceptual MEP Analysis for this compound

| Molecular Region | Expected Electrostatic Potential | Predicted Reactivity |

|---|---|---|

| Carbonyl Oxygen | Highly Negative (Red) | Site for electrophilic attack, hydrogen bond acceptor. |

| Aldehydic Hydrogen | Positive (Blue) | Potential site for nucleophilic attack. |

| Phenyl Ring | Varied; generally negative (π-system) with positive regions near hydrogens. | Can engage in π-π stacking; halogen substituents modulate reactivity. |

| C=C Double Bond | Negative (Yellow/Red) | Site for electrophilic addition reactions. |

Molecular Dynamics and Simulation Studies of Conformational Behavior

While quantum chemical calculations typically focus on static, minimum-energy structures, molecules are dynamic entities that exhibit a range of motions and conformations. Molecular Dynamics (MD) simulations are computational methods used to study this dynamic behavior by simulating the movement of atoms and molecules over time. chemrxiv.org An MD simulation numerically solves Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the particles in the system vary with time. nih.gov

For this compound, MD simulations can provide critical insights into its conformational flexibility. The molecule possesses several rotatable bonds, including the bond between the phenyl ring and the acrylaldehyde moiety, and the C-C single bond within the acrylaldehyde chain. Rotation around these bonds gives rise to different conformers, such as s-cis and s-trans isomers. scielo.org.mx MD simulations can explore the potential energy surface associated with these rotations, identify the most stable conformers, and calculate the energy barriers for interconversion between them. nih.govscielo.org.mx

These simulations, often performed in a simulated solvent environment to mimic physiological conditions, can reveal how the molecule's shape fluctuates and adapts. This information is crucial for understanding how the molecule might fit into the active site of an enzyme or bind to a receptor, as its biological activity can be highly dependent on its accessible conformations. researchgate.netresearchgate.net

Advanced Topological Analysis of Bonding and Non-Covalent Interactions

Topological analysis of scalar fields related to the electronic structure offers a deeper, more quantitative understanding of chemical bonding and interactions than simple orbital models.

Electron Localization Function (ELF) Studies

The Electron Localization Function (ELF) is a theoretical tool used to visualize regions in a molecule where electron pairs are likely to be found. aps.org It provides a powerful method for mapping out core electrons, covalent bonds, and lone pairs. The ELF is a scalar function with values ranging from 0 to 1. cell.com

High ELF values (approaching 1) indicate regions of high electron localization, characteristic of covalent bonds and lone pairs.

Low ELF values are found in regions of electron delocalization, such as in the spaces between atomic shells or in areas of delocalized π-systems. aps.orgresearchgate.net

For this compound, an ELF analysis would distinctly show the localized σ-bonds (C-H, C-C, C=O, C-F, C-Br) and the lone pairs on the oxygen, fluorine, and bromine atoms. cell.com Furthermore, it would provide a detailed picture of the electron delocalization across the conjugated system, which includes the phenyl ring, the C=C double bond, and the carbonyl group. cdnsciencepub.comwikipedia.org This analysis helps to characterize the aromaticity of the phenyl ring and the extent of π-electron conjugation throughout the molecule, which are crucial for its stability and reactivity. mdpi.com

Localized Orbital Locator (LOL) Analysis

The Localized Orbital Locator (LOL) is another scalar field, related to the kinetic energy density, that provides a complementary perspective to ELF for analyzing chemical bonding. nih.gov LOL analysis is particularly effective at highlighting regions where orbitals are localized. researchgate.netresearchgate.net Like ELF, LOL values close to 1 signify high electron localization, while lower values indicate delocalization. cell.com

LOL provides a clear and intuitive picture of chemical bonds and lone pairs. q-chem.com In the analysis of this compound, LOL would clearly delineate the covalent bonding regions between atoms. cell.com The analysis can distinguish between different types of bonds; for example, the C=C and C=O double bonds would show distinct topological features compared to the C-C single bonds. acs.orgresearchgate.net The blue regions in LOL plots often denote areas of electron depletion between the inner and valence shells of atoms, while red areas signify covalent regions. cell.com This method provides a powerful visual confirmation of the molecule's bonding framework and the spatial extent of its electron pairs. researchgate.net

Reduced Density Gradient (RDG) Interpretations

No specific studies utilizing Reduced Density Gradient (RDG) analysis for this compound were found. This type of analysis is used to visualize and understand non-covalent interactions within a molecule, which would be of interest in understanding the intramolecular forces at play, particularly involving the bromine and fluorine substituents.

Computational Modeling for Reaction Mechanism Elucidation

Detailed computational modeling to elucidate the reaction mechanisms of this compound has not been published. Such studies would be valuable for predicting its reactivity, understanding potential synthetic pathways, and explaining its interaction with biological targets.

Applications and Utility in Complex Chemical Synthesis

Precursor in Heterocyclic Compound Synthesis

The electron-deficient double bond and the aldehyde group in 3-(3-Bromo-4-fluorophenyl)acrylaldehyde are key features that enable its use in the construction of several heterocyclic rings.

Pyrazole moieties are significant in medicinal chemistry, and their synthesis often involves the condensation of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine derivative. nih.gov The α,β-unsaturated aldehyde structure of this compound can serve as a synthetic equivalent of a 1,3-dicarbonyl compound. The reaction with hydrazine or substituted hydrazines would proceed via a Michael addition of the hydrazine to the β-carbon of the acrylaldehyde, followed by intramolecular cyclization and dehydration to yield the corresponding pyrazole derivative. nih.govmdpi.com The specific substitution pattern on the resulting pyrazole would depend on the reaction conditions and the nature of the hydrazine used. orientjchem.orgdergipark.org.tr

A plausible reaction scheme for the synthesis of a pyrazole derivative from this compound is outlined below:

| Reactant 1 | Reactant 2 | Key Reaction Steps | Product Class |

| This compound | Hydrazine Hydrate | 1. Michael Addition2. Intramolecular Cyclization3. Dehydration | Pyrazole Derivative |

Thiazoline derivatives are another class of heterocyclic compounds with diverse biological activities. nih.gov Their synthesis can be achieved through various routes, including the reaction of a compound containing a carbonyl group with an aminothiol. rsc.orgnih.gov In this context, the aldehyde group of this compound can react with a suitable aminothiol, such as cysteamine, to form a thiazoline ring. The reaction typically proceeds through the formation of an intermediate thiazolidine, which is then dehydrated to the thiazoline. researchgate.net

The general approach to synthesizing thiazoline derivatives from this compound is summarized in the following table:

| Reactant 1 | Reactant 2 | Reaction Type | Intermediate | Product Class |

| This compound | Aminothiol (e.g., Cysteamine) | Condensation/Cyclization | Thiazolidine | Thiazoline Derivative |

The indole nucleus is a prevalent scaffold in many natural products and pharmaceuticals. scirp.orgresearchgate.net While the direct one-step synthesis of an indole ring from this compound is not a standard transformation, this compound can be a crucial precursor for indole-containing molecules. For instance, in the synthesis of the cholesterol-lowering drug fluvastatin, a structurally related compound, (E)-3-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl) acrylaldehyde, serves as a key intermediate. stackexchange.comhsppharma.comresearchgate.netscirp.org This highlights the utility of the acrylaldehyde moiety attached to a substituted phenyl ring in the elaboration of complex indole-containing targets. The synthesis of such indole derivatives often involves multi-step sequences where the indole core is constructed first, followed by the introduction of the acrylaldehyde side chain. chapman.edursc.org

Intermediate in the Synthesis of Pharmaceutical Precursors

The structural motifs present in this compound are found in key intermediates of several commercially important pharmaceuticals, particularly in the statin class of drugs.

Statins are a class of drugs used to lower cholesterol levels by inhibiting the enzyme HMG-CoA reductase. nih.govmdpi.com The synthesis of several statins involves complex heterocyclic cores, and α,β-unsaturated aldehydes are pivotal intermediates in their construction. researchgate.netresearchgate.netnih.gov

For Pitavastatin , a key intermediate is (2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-acrylaldehyde). rsc.orggoogle.comgoogle.com This molecule shares the 4-fluorophenyl and acrylaldehyde moieties with the subject compound, indicating the importance of this structural combination in the synthesis of this particular statin.

In the case of Fluvastatin , a crucial intermediate is (E)-3-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde. guidechem.comgoogle.com Again, the presence of the fluorophenyl and acrylaldehyde groups underscores the relevance of this compound as a model compound and potential starting material for the synthesis of such intermediates. The bromo substituent could potentially be used for further chemical modifications, such as cross-coupling reactions, to build more complex structures.

The following table summarizes the related intermediates in statin synthesis:

| Statin | Key Intermediate | Structural Similarities with this compound |

| Pitavastatin | (2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-acrylaldehyde) | 4-fluorophenyl group, acrylaldehyde moiety |

| Fluvastatin | (E)-3-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde | 4-fluorophenyl group, acrylaldehyde moiety |

Chalcones are bi-aromatic ketones with an enone core structure and exhibit a wide range of biological activities. nih.gov They are typically synthesized via a Claisen-Schmidt condensation between a substituted benzaldehyde and an acetophenone. eijppr.comnih.govresearchgate.net this compound can serve as the aldehyde component in this reaction, reacting with various acetophenones in the presence of a base to yield a diverse array of chalcone (B49325) derivatives.

Carbazole derivatives also have significant applications in medicinal chemistry and materials science. nih.govnih.govresearchgate.net While a direct reaction from this compound to a carbazole is not straightforward, the aldehyde can be a precursor to intermediates that are then used to construct the carbazole ring system or to functionalize a pre-existing carbazole core. For example, the aldehyde could be reduced to an alcohol and converted to a halide, which could then be used in an N-alkylation of a carbazole.

A summary of the synthetic utility for these derivatives is presented below:

| Target Derivative | Synthetic Method | Role of this compound |

| Chalcone | Claisen-Schmidt Condensation | Aldehyde component |

| Carbazole | Multi-step synthesis (e.g., N-alkylation) | Precursor to an alkylating agent |

Building Block for Specialty Chemicals and Materials

The strategic placement of bromo and fluoro substituents on the phenyl ring, combined with the acrylaldehyde moiety, makes this compound a crucial intermediate in the synthesis of a variety of specialty chemicals. The electron-withdrawing nature of the fluorine atom and the synthetic versatility of the bromine atom significantly influence the reactivity of the molecule. Bromo-aromatic compounds are widely utilized as intermediates in the manufacturing of pharmaceuticals and agrochemicals, among other specialized chemical products.

The aldehyde and the double bond in the acrylaldehyde group are prime sites for a multitude of chemical reactions. This dual reactivity allows for the construction of complex molecular frameworks, including various heterocyclic compounds which are foundational to many areas of materials science and medicinal chemistry. For instance, the general class of α,β-unsaturated aldehydes is known to be a precursor for pyrimidine derivatives through cyclization reactions with compounds like guanidine. Pyrimidines are a core structure in numerous biologically active compounds.

Furthermore, the presence of the bromine atom on the phenyl ring opens up possibilities for cross-coupling reactions, such as Suzuki or Sonogashira couplings, allowing for the introduction of a wide range of organic substituents. This capability is instrumental in creating novel materials with tailored electronic and photophysical properties.

Role in the Development of Advanced Organic Synthesis Methodologies

The compound this compound serves as an exemplary substrate for the exploration and optimization of advanced organic synthesis methodologies, particularly in the realm of cycloaddition reactions and conjugate additions.

Cycloaddition Reactions: The electron-deficient double bond in the acrylaldehyde system, influenced by the aldehyde group, makes it an excellent dienophile for Diels-Alder reactions. This [4+2] cycloaddition is one of the most powerful tools in organic chemistry for the formation of six-membered rings with high stereocontrol. The use of fluorinated dienophiles, such as the title compound, in these reactions is of significant interest for creating complex fluorinated bicyclic molecules, which are valuable in pharmaceutical and materials science research.

Conjugate Addition (Michael Reaction): The α,β-unsaturated aldehyde system is a classic Michael acceptor. It can readily undergo 1,4-conjugate addition with a wide variety of nucleophiles, including carbanions, amines (aza-Michael), and thiols (thia-Michael). This reaction is a cornerstone of C-C and C-heteroatom bond formation. The ability to introduce diverse functionalities at the β-position of the aldehyde makes this a powerful strategy for molecular elaboration and is frequently employed in the synthesis of complex natural products and pharmaceutical intermediates.

Knoevenagel Condensation: The reactive aldehyde group can participate in Knoevenagel condensations with active methylene compounds. This reaction is a reliable method for forming new carbon-carbon double bonds and is widely used in the synthesis of more complex unsaturated systems and heterocyclic compounds.

The reactivity of this compound in these fundamental reactions allows synthetic chemists to develop and refine new catalytic systems, explore reaction mechanisms, and push the boundaries of molecular construction. The specific substitution pattern provides a unique electronic and steric environment, offering insights into the subtleties of these powerful synthetic methods.

Future Research Directions and Emerging Trends

Development of Novel and Highly Selective Synthetic Strategies

The synthesis of substituted cinnamaldehydes, including 3-(3-bromo-4-fluorophenyl)acrylaldehyde, is a cornerstone for accessing more complex molecules. While traditional methods like aldol (B89426) condensation are well-established, future research will focus on developing more sophisticated and selective synthetic routes.

Advanced Catalysis: Exploration into novel catalytic systems is a primary frontier. This includes the use of N-Heterocyclic Carbenes (NHCs) as organocatalysts to mediate the formation of homoenolates from cinnamaldehyde (B126680) analogs, leading to diverse products like γ-lactones or saturated esters. researchgate.net Furthermore, transition-metal-catalyzed reactions, such as Nickel-catalyzed cross-coupling of cinnamaldehyde derivatives, offer pathways to previously inaccessible structures. researchgate.net

Green Chemistry Approaches: A significant trend is the move towards more environmentally benign synthetic methods. cas.org For the synthesis of precursors like 3-bromo-4-fluorobenzaldehyde (B1265969), methods are being developed that avoid hazardous reagents like elemental bromine, instead utilizing combinations like sodium bromide and sodium hypochlorite (B82951) under ultrasonic conditions. google.com

Microwave-Assisted Synthesis: The application of microwave irradiation is an emerging trend to accelerate reaction rates and improve yields in organic synthesis. springerprofessional.de Future strategies for synthesizing this compound and its derivatives will likely incorporate microwave-assisted steps to enhance efficiency compared to conventional heating. springerprofessional.de

| Research Focus | Key Methodologies | Potential Advantages |

| Advanced Catalysis | N-Heterocyclic Carbenes (NHCs), Transition-Metal Catalysis | Higher selectivity, access to novel derivatives |

| Green Chemistry | Use of less hazardous reagents (e.g., NaBr/NaOCl) | Increased safety, reduced environmental impact |

| Process Intensification | Microwave-Assisted Organic Synthesis (MAOS) | Reduced reaction times, improved energy efficiency |

Exploration of Undiscovered Reactivity Profiles and Catalytic Transformations

The inherent reactivity of the α,β-unsaturated aldehyde moiety in this compound, combined with its halogenated aromatic ring, presents a rich playground for discovering new chemical transformations.

Domino and Cascade Reactions: Designing one-pot, multi-component reactions where cinnamaldehydes act as key substrates is a major area of interest. These domino reactions allow for the rapid construction of complex molecular frameworks, such as bicyclic ketones and xanthenones, from simple starting materials. researchgate.net

Photocatalysis and Electrocatalysis: As synthetic organic chemistry continues to advance, photocatalysis and electrocatalysis are emerging as powerful tools. cas.orgyoutube.com Future work will likely involve exploring the use of light or electric current to induce novel cycloadditions, annulations, or cross-coupling reactions involving this compound, unlocking reactivity not achievable through thermal methods.

Enzyme Catalysis: Biocatalysis offers unparalleled selectivity under mild conditions. cas.org The use of enzymes to perform stereoselective reductions, oxidations, or C-C bond formations on the acrylaldehyde scaffold represents a promising avenue for creating chiral molecules and complex natural product analogs.

Integration with Flow Chemistry and Automated Synthesis Technologies